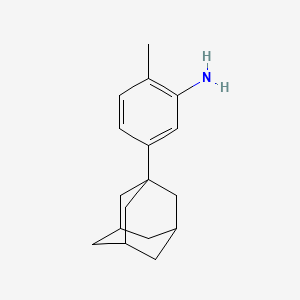

5-Adamantanyl-2-methylphenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Adamantanyl-2-methylphenylamine” is a compound that incorporates an adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . The compound is used for research and development purposes .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to their cage-like structure . The adamantane moiety appears as broadened singlets in the 1H NMR spectra of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles .

Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Agents: The adamantane core provides stability, and functionalization of the phenylamine moiety allows for tailored interactions with biological targets. Scientists have explored derivatives of this compound as potential antiviral agents against influenza and other viral infections .

Neuroprotective Compounds: The adamantane framework has been associated with neuroprotective effects. Researchers have studied derivatives of 5-Adamantanyl-2-methylphenylamine for their ability to mitigate neurodegenerative diseases .

Catalyst Development

The unique three-dimensional structure of adamantane derivatives makes them intriguing candidates for catalysis. Here’s how 5-Adamantanyl-2-methylphenylamine contributes:

- Asymmetric Catalysis : Researchers have explored the use of adamantane-based ligands derived from this compound in asymmetric catalysis. These ligands can enhance enantioselectivity in various chemical reactions .

Nanomaterials

Adamantane derivatives play a crucial role in nanomaterials research. Let’s see how 5-Adamantanyl-2-methylphenylamine fits in:

Functional Nanoparticles: Scientists have functionalized adamantane derivatives to create nanoparticles with specific properties. These nanoparticles find applications in drug delivery, imaging, and sensing .

Surface Modification: The adamantane moiety can be used for surface modification of materials, enhancing their stability and reactivity. Researchers have explored its use in creating robust coatings and functionalized surfaces .

Other Applications

Beyond the fields mentioned above, 5-Adamantanyl-2-methylphenylamine has additional applications:

Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Read more

Direct radical functionalization methods to access substituted adamantane derivatives. Organic & Biomolecular Chemistry, 20(7), 1129–1133. Read more

Adamantane-Functionalized Phthalimide Scaffold. Organics, 2(4), 22. Read more

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-adamantyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPRQIBOVMYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Adamantanyl-2-methylphenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)

![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)